5-Acetyl-2-chlorophenylboronic acid
CAS No.: 1022922-17-3
Cat. No.: VC2005144
Molecular Formula: C8H8BClO3
Molecular Weight: 198.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1022922-17-3 |
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Molecular Formula | C8H8BClO3 |
Molecular Weight | 198.41 g/mol |
IUPAC Name | (5-acetyl-2-chlorophenyl)boronic acid |
Standard InChI | InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 |
Standard InChI Key | QMHQVMHOGNFKMA-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O |
Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O |
Introduction
Chemical Identity and Structural Properties
5-Acetyl-2-chlorophenylboronic acid (CAS No. 1022922-17-3) is an organoboron compound with the molecular formula C₈H₈BClO₃ and a molecular weight of 198.41 g/mol . The compound features a benzene ring substituted with three key functional groups: a boronic acid moiety (-B(OH)₂), a chloro substituent, and an acetyl group. This combination of electron-withdrawing and electron-donating groups creates a versatile chemical scaffold with unique reactivity patterns.
The compound is also known by several synonyms including:
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5-Acetyl-2-chlorobenzeneboronic acid
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Boronic acid, B-(5-acetyl-2-chlorophenyl)-
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2-Chloro-5-ethanoylbenzeneboronic acid
Physical and Chemical Properties
The physical and chemical properties of 5-Acetyl-2-chlorophenylboronic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-Acetyl-2-chlorophenylboronic Acid
Property | Value | Method |
---|---|---|
Molecular Weight | 198.41 g/mol | Calculated |
Physical State | Solid | Observed |
Boiling Point | 409.7±55.0 °C | Predicted |
Density | 1.34±0.1 g/cm³ | Predicted |
pKa | 7.45±0.58 | Predicted |
Standard InChI | InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | Standard |
Standard InChIKey | QMHQVMHOGNFKMA-UHFFFAOYSA-N | Standard |
SMILES | B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | Canonical |
Chemical Reactivity and Synthetic Applications
The primary value of 5-Acetyl-2-chlorophenylboronic acid lies in its versatility as a building block in organic synthesis, particularly in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
5-Acetyl-2-chlorophenylboronic acid is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. These palladium-catalyzed reactions typically involve coupling the boronic acid with various halides or pseudohalides to form new C-C bonds. The presence of both boronic acid and chloro functionalities makes this compound particularly valuable, as it can participate in sequential or selective coupling reactions .
Structure-Reactivity Relationships
The compound's reactivity is influenced by its three key functional groups:
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Boronic Acid Group (-B(OH)₂): Acts as a nucleophilic partner in coupling reactions, allowing for carbon-carbon bond formation under appropriate conditions.
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Chloro Substituent: Provides a site for potential further functionalization through various substitution reactions or additional coupling processes .
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Acetyl Group: Offers synthetic handles for additional transformations, such as reductions, condensations, or oxidations, expanding the compound's utility in multi-step syntheses.
Applications in Research and Development
Pharmaceutical and Medicinal Chemistry Applications
Boronic acids like 5-Acetyl-2-chlorophenylboronic acid serve as critical intermediates in the synthesis of pharmaceutically relevant compounds. The search results indicate applications in the construction of complex molecular frameworks through cross-coupling reactions that are essential in drug discovery processes .
Material Science Applications
In materials science, boronic acid derivatives contribute to the development of functional materials with applications in sensors, electronics, and advanced polymers. The versatile reactivity of 5-Acetyl-2-chlorophenylboronic acid makes it valuable for creating structurally diverse materials with specific properties.
Category | Information |
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GHS Symbol | Warning |
Hazard Statements | H302: Harmful if swallowed |
Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
STOT-Single Exposure | The substance may be irritating to the eyes, skin, and respiratory tract |
Recommended PPE | Gloves, eye protection, protective clothing |
Supplier | Product Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
TRC | A603843 | Not specified | 500mg | $65 |
American Custom Chemicals | BOR0000301 | 95.00% | 1g | $210 |
AOBChem | 10016 | 97% | 25g | $385 |
Crysdot | CD12186138 | 95+% | 25g | $433 |
GlpBio | GD01322 | >96% | 250mg | $29 |
GlpBio | GD01322 | >96% | 1g | $94 |
GlpBio | GD01322 | >96% | 5g | $154 |
GlpBio | GD01322 | >96% | 25g | $614 |
Junsei Chemical | - | 97.0%+ | 25g | Not specified |
The variability in pricing reflects differences in purity specifications, packaging quantities, and supplier positioning. Most commercial offerings specify purities of 95% or higher, with some products described as containing varying amounts of anhydride .
Analytical Methods and Characterization
Spectroscopic Identification
The identification and characterization of 5-Acetyl-2-chlorophenylboronic acid typically involve several analytical techniques:
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NMR Spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry: For molecular weight confirmation and fragment analysis
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IR Spectroscopy: For functional group identification
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X-ray Crystallography: For definitive structural determination when applicable
Future Research Directions
The versatility of 5-Acetyl-2-chlorophenylboronic acid suggests several promising research directions:
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Development of New Coupling Methodologies: Exploring novel catalytic systems or reaction conditions that enable more efficient or selective transformations .
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Medicinal Chemistry Applications: Utilization in the synthesis of biologically active compounds, particularly those requiring precise positioning of functional groups .
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Materials Science Innovations: Incorporation into novel materials with unique electronic, optical, or mechanical properties.
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Green Chemistry Approaches: Development of more sustainable synthetic routes and applications that minimize environmental impact .
Comparison with Related Compounds
5-Acetyl-2-chlorophenylboronic acid belongs to a family of functionalized arylboronic acids, each with distinct reactivity patterns and applications. The presence of both acetyl and chloro substituents distinguishes it from simpler boronic acids and influences its reactivity in various transformations .
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